Octadecane, 9-ethyl-9-heptyl- is a hydrocarbon compound classified under the alkane category. Its chemical formula is , and it has a molecular weight of approximately 380.7335 g/mol . This compound is characterized by a long carbon chain, specifically consisting of 27 carbon atoms and 56 hydrogen atoms, making it part of the larger family of hydrocarbons that are significant in various chemical applications.
As a saturated hydrocarbon, Octadecane, 9-ethyl-9-heptyl- primarily undergoes reactions typical of alkanes. These reactions include:
Research indicates that Octadecane, 9-ethyl-9-heptyl- exhibits notable biological activity. It has been studied for its potential in biodegradation processes where specific bacterial strains utilize it as a carbon source. The biodegradation involves enzymes such as alkane hydroxylases that facilitate the oxidation of the alkane to alcohols, which can then be further metabolized by microorganisms . Additionally, its presence in cuticular hydrocarbons suggests it plays a role in chemical communication among insect species .
The synthesis of Octadecane, 9-ethyl-9-heptyl- can be achieved through several methods:
Octadecane, 9-ethyl-9-heptyl- finds applications in various fields:
Studies on the interactions involving Octadecane, 9-ethyl-9-heptyl- have focused on its biodegradative capabilities and its interactions with microbial communities. Research indicates that certain bacterial strains can metabolize this compound effectively, leading to insights into environmental microbiology and bioremediation strategies. The enzymatic pathways involved in this degradation are crucial for understanding how long-chain alkanes are processed by microorganisms .
Several compounds share structural similarities with Octadecane, 9-ethyl-9-heptyl-, primarily due to their long-chain alkane nature. Here are some notable comparisons:
| Compound Name | Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Eicosane, 9-octyl | 394.65 g/mol | One additional carbon compared to Octadecane. | |
| Heptacosane | 384.68 g/mol | Similar length but lacks ethyl branching. | |
| Nonadecane | 268.47 g/mol | Shorter chain length; fewer hydrogen atoms. |
Octadecane, 9-ethyl-9-heptyl- is unique due to its branched structure that can influence its physical properties and biological interactions compared to straight-chain alkanes like heptacosane or eicosane. Its specific arrangement allows for distinct biological activities and applications not observed in its linear counterparts.
Stereoselective alkylation is critical for constructing the quaternary carbon center in 9-ethyl-9-heptyloctadecane. Two primary methods dominate this field: Grignard reagent-mediated alkylation and Wittig olefination.
Grignard Reactions involve the nucleophilic addition of organomagnesium compounds to carbonyl groups. For example, reacting a tertiary alkyl halide with a Grignard reagent (e.g., nonyl magnesium bromide) yields a tertiary alcohol intermediate, which is subsequently dehydrated and hydrogenated to form the target alkane. This method achieves moderate stereoselectivity (60–75% enantiomeric excess) but requires careful control of reaction conditions to avoid competing elimination pathways.
Wittig Olefination offers an alternative route by coupling phosphorus ylides with aldehydes or ketones. A bis-phosphonium salt derived from a dibromoalkane can undergo sequential ylide formation with different ketones, producing asymmetrically branched alkenes. Hydrogenation of these alkenes over palladium catalysts (e.g., Pd/C) yields the saturated alkane with improved stereochemical control (up to 85% diastereomeric excess).
Table 1: Comparison of Alkylation Methods
| Method | Reagents | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|---|
| Grignard Alkylation | R-MgX, Ketone | 55–70 | Moderate | Scalability |
| Wittig Olefination | Ylide, Aldehyde | 65–80 | High | Stereochemical precision |
The quaternary carbon in 9-ethyl-9-heptyloctadecane is synthesized via catalytic systems that enhance bond-forming efficiency and stereoselectivity.
Transition Metal Catalysis: Palladium and rhodium complexes facilitate asymmetric hydrogenation and cross-coupling reactions. For instance, Pd/C catalyzes the hydrogenation of alkenes derived from Wittig reactions, preserving the stereochemical integrity of the quaternary center. Rhodium-based catalysts enable enantioselective Diels–Alder reactions, constructing cyclic intermediates with quaternary carbons that can be linearized into target alkanes.
Organocatalytic Approaches: Chiral phosphoric acids have been employed in asymmetric allylic alkylations, achieving enantiomeric excesses >90% for quaternary carbon formation. These systems avoid precious metals, reducing costs and environmental impact.
Table 2: Catalytic Systems for Quaternary Carbon Synthesis
| Catalyst | Reaction Type | Efficiency (%) | Stereoselectivity |
|---|---|---|---|
| Pd/C | Hydrogenation | 85–92 | High |
| Rh(I)-BINAP | Diels–Alder Cyclization | 78–88 | Very High |
| Chiral Phosphoric Acid | Allylic Alkylation | 90–95 | Extreme |
Sustainable synthesis of 9-ethyl-9-heptyloctadecane focuses on solvent optimization, catalyst recycling, and atom economy.
Solvent Selection: Replacing traditional solvents like tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces toxicity and improves reaction yields by 10–15%.
Catalyst Recycling: Palladium on carbon (Pd/C) can be recovered via filtration and reused for up to five cycles without significant activity loss, decreasing metal waste by 70%.
Atom Economy: Wittig reactions exhibit superior atom economy (85–90%) compared to Grignard methods (65–75%), as they avoid stoichiometric magnesium halide byproducts.
Table 3: Traditional vs. Green Synthesis Metrics
| Parameter | Traditional Method | Green Method | Improvement |
|---|---|---|---|
| Solvent Toxicity | High (THF) | Low (CPME) | 40% |
| Catalyst Reusability | Single-use | 5 cycles | 70% |
| Atom Economy | 65–75% | 85–90% | 20% |
Octadecane, 9-ethyl-9-heptyl- serves as a crucial model compound for understanding the mechanisms underlying hydrogenolysis-based polymer upcycling processes [5]. Research demonstrates that branched alkanes such as this compound undergo selective carbon-carbon bond cleavage under hydrogenolysis conditions, providing insights into the depolymerization pathways of complex polyolefin structures [6]. Studies utilizing ruthenium-based catalysts have shown that long-chain branched alkanes exhibit distinct reactivity patterns compared to their linear counterparts during hydrogenolysis reactions [6].
The hydrogenolysis behavior of octadecane, 9-ethyl-9-heptyl- reveals important mechanistic details about polymer chain scission processes [7]. Under typical hydrogenolysis conditions employing ruthenium on carbon catalysts at temperatures of 200-300°C and hydrogen pressures of 20-50 bar, branched alkanes demonstrate preferential cleavage at specific carbon-carbon bonds [5] [7]. The branching points in compounds like octadecane, 9-ethyl-9-heptyl- create sites of enhanced reactivity due to the increased steric strain and altered electronic environments around tertiary carbon centers [8].
Kinetic studies of hydrogenolysis reactions involving branched alkanes indicate that the rate-determining step involves the formation of dehydrogenated intermediates on catalyst surfaces [7]. The presence of branching in octadecane, 9-ethyl-9-heptyl- influences the adsorption strength and orientation of the molecule on transition metal surfaces, affecting both the reaction rate and product distribution [8]. These findings have direct implications for optimizing polyolefin upcycling processes, where understanding the behavior of branched hydrocarbon segments is essential for controlling product selectivity [9].
| Parameter | Linear Octadecane | Octadecane, 9-ethyl-9-heptyl- |
|---|---|---|
| Conversion Rate (%) | 97 | 85 |
| Primary Product Yield (%) | 89 | 76 |
| Methane Selectivity (%) | 12 | 8 |
| Reaction Temperature (°C) | 250 | 275 |
| Hydrogen Pressure (bar) | 30 | 35 |
The interaction of octadecane, 9-ethyl-9-heptyl- with transition metal catalysts reveals fundamental aspects of heterogeneous catalysis relevant to polyolefin transformation [10]. Transition metals including ruthenium, platinum, and palladium exhibit varying degrees of activity toward this branched alkane, with ruthenium demonstrating the highest hydrogenolysis activity [6]. The complex molecular structure of octadecane, 9-ethyl-9-heptyl- provides multiple sites for interaction with transition metal surfaces, leading to diverse adsorption modes and reaction pathways [10].
Studies employing laser desorption ionization mass spectrometry have demonstrated that transition metal ions including iron, cobalt, and nickel form stable adduct complexes with long-chain branched alkanes [10]. These metal-alkane interactions involve initial physisorption through van der Waals forces, followed by potential chemisorption and activation of carbon-hydrogen bonds [10]. The branched structure of octadecane, 9-ethyl-9-heptyl- influences the binding geometry and strength of these interactions, with tertiary carbon sites showing enhanced reactivity toward metal insertion reactions [8].
Density functional theory calculations reveal that the activation barriers for carbon-carbon bond cleavage in branched alkanes are significantly influenced by the local molecular environment around branching points [8]. The presence of ethyl and heptyl substituents in octadecane, 9-ethyl-9-heptyl- creates steric hindrance effects that can both facilitate and inhibit certain reaction pathways depending on the specific transition metal catalyst employed [8]. These structure-activity relationships are crucial for designing selective catalytic processes for polyolefin upcycling applications [9].
Experimental evidence indicates that the hydrogenolysis of octadecane, 9-ethyl-9-heptyl- over supported ruthenium catalysts proceeds through a mechanism involving sequential dehydrogenation, carbon-carbon bond scission, and hydrogenation steps [7]. The rate constants for these individual steps are influenced by the branching pattern, with tertiary carbon-carbon bonds showing enhanced cleavage rates compared to secondary bonds [7]. This selectivity pattern has important implications for controlling product distributions in polymer upcycling processes [11].
| Transition Metal | Binding Energy (kJ/mol) | Activation Barrier (kJ/mol) | Product Selectivity |
|---|---|---|---|
| Ruthenium | 145 | 85 | C₁-C₁₇ alkanes |
| Platinum | 128 | 95 | C₁-C₁₅ alkanes |
| Palladium | 112 | 108 | C₁-C₁₂ alkanes |
| Iron | 98 | 125 | C₁-C₁₀ alkanes |
| Cobalt | 105 | 118 | C₁-C₁₁ alkanes |
Bio-inspired catalytic systems incorporating silica matrices provide novel approaches for utilizing octadecane, 9-ethyl-9-heptyl- in hybrid material applications [12]. These systems draw inspiration from natural biosilicification processes observed in diatoms and other microorganisms, where organic templates direct the formation of structured silica materials [12]. The incorporation of branched alkanes like octadecane, 9-ethyl-9-heptyl- into bio-inspired silica frameworks creates hybrid materials with unique catalytic properties relevant to polyolefin transformation processes [13].
Research has demonstrated that polyamine-directed silica assembly processes can effectively encapsulate long-chain branched alkanes, creating composite materials with enhanced stability and catalytic activity [12]. The branched structure of octadecane, 9-ethyl-9-heptyl- influences the self-assembly behavior of these hybrid systems, affecting both the silica morphology and the accessibility of embedded catalytic sites [14]. These bio-inspired approaches offer advantages in terms of mild synthesis conditions and environmental compatibility compared to traditional catalyst preparation methods [15].
Studies of copper-phthalocyanine catalysts encapsulated in bio-inspired silica nanoparticle assemblies have shown enhanced performance in hydrocarbon transformation reactions [12]. The presence of branched alkanes such as octadecane, 9-ethyl-9-heptyl- within these hybrid structures can serve multiple functions, including acting as structure-directing agents during silica formation and providing reactive sites for subsequent catalytic processes [13]. The organic-inorganic interface in these materials creates unique microenvironments that can influence both catalyst stability and selectivity [16].
Bio-inspired silica-based catalysts incorporating branched alkanes demonstrate improved resistance to deactivation compared to conventional supported metal catalysts [15]. The protective silica matrix helps prevent sintering and poisoning of active sites while maintaining accessibility for reactant molecules [14]. This enhanced stability is particularly valuable for polyolefin upcycling applications, where catalyst longevity is crucial for economic viability [17].
The development of bio-inspired catalytic systems for silica hybridization represents a promising approach for creating next-generation materials for polyolefin transformation [18]. The unique properties of octadecane, 9-ethyl-9-heptyl- as both a structure-directing agent and a model compound for understanding branched alkane behavior make it valuable for advancing these technologies [12]. Future research directions include optimizing the organic-inorganic interface chemistry and developing scalable synthesis methods for practical applications [13].
| Synthesis Parameter | Conventional Silica | Bio-Inspired Silica |
|---|---|---|
| Temperature (°C) | 500-800 | 25-60 |
| pH Range | 8-12 | 6-8 |
| Reaction Time (hours) | 12-48 | 2-8 |
| Catalyst Loading (%) | 2-5 | 5-15 |
| Surface Area (m²/g) | 200-400 | 300-600 |
| Pore Size (nm) | 2-10 | 5-20 |
The structural characteristics of Octadecane, 9-ethyl-9-heptyl- (molecular formula C₂₇H₅₆, molecular weight 380.7335 g/mol) position it as a unique saturated hydrocarbon within the context of hydrogen bonding networks in self-assembly processes [1] [2]. Despite being a fully saturated alkane without conventional hydrogen bond donors or acceptors, this compound demonstrates significant participation in weak intermolecular interactions that facilitate self-assembly through cooperative hydrogen bonding mechanisms.
The molecular structure of Octadecane, 9-ethyl-9-heptyl- features a highly branched architecture with quaternary carbon branching at the ninth position of the octadecane backbone [1] [3]. This structural configuration creates regions of enhanced electron density around the branching points, which can participate in weak carbon-hydrogen to carbon interactions (CH···C) that contribute to overall assembly stability [4] [5]. Research has demonstrated that functionalizing alkane molecules with specific structural features can introduce attractive interactions in two-dimensional geometries that would otherwise be dominated by intermolecular repulsion [5].
Studies of hydrocarbon self-assembly have revealed that long-chain alkanes can participate in cooperative multicenter carbon-hydrogen to pi (CH/π) interactions when organized in appropriate spatial arrangements [5]. The presence of the ethyl and heptyl substituents at the central carbon creates a unique steric environment that influences the molecular packing and orientation within assembled structures. The branched nature of Octadecane, 9-ethyl-9-heptyl- reduces its ability to undergo traditional van der Waals stacking compared to linear alkanes, necessitating alternative organizational mechanisms that rely on weak hydrogen bonding networks [6].
Molecular dynamics simulations have shown that branched alkanes with similar structural features exhibit distinct aggregation behaviors compared to their linear counterparts [7] [8]. The formation of reverse aggregates has been observed in systems containing long-chain hydrocarbons, where polar regions concentrate in interior positions while hydrophobic alkyl chains extend outward [7]. In the case of Octadecane, 9-ethyl-9-heptyl-, the quaternary carbon center can act as a nucleation point for aggregate formation, with the surrounding alkyl chains providing stabilization through dispersive interactions and weak hydrogen bonding networks.
Table 1: Intermolecular Interaction Energies in Branched Alkane Systems
| Interaction Type | Energy Range (kJ/mol) | Contribution to Assembly |
|---|---|---|
| CH···C Interactions | 2.1 - 4.5 | Primary stabilization [7] |
| van der Waals Forces | 15.2 - 22.8 | Backbone interactions [8] |
| Cooperative Multicenter Interactions | 6.8 - 12.4 | Enhanced stability [5] |
The self-assembly process of Octadecane, 9-ethyl-9-heptyl- occurs through a stepwise mechanism involving initial nucleation followed by cooperative growth [9]. Template-directed studies have shown that the presence of organizing surfaces or molecular templates can significantly influence the assembly pathway, leading to more ordered structures than those formed through spontaneous aggregation [10]. The hydrogen bonding networks in these systems are characterized by their dynamic nature, with individual interactions being relatively weak but collectively providing substantial stabilization [11].
The conformational behavior of Octadecane, 9-ethyl-9-heptyl- in templated systems exhibits characteristics analogous to β-sheet transitions observed in biological and synthetic polymeric systems. While traditional β-sheet structures are associated with protein secondary structure, the extended alkane chains in Octadecane, 9-ethyl-9-heptyl- can adopt similar planar zigzag conformations when organized within appropriate templating environments [12] [13].
Conformational analysis of long-chain alkanes reveals that molecules with 18 or more carbon atoms preferentially adopt extended conformations in crystalline environments, forming aligned clusters of chains through cooperative interactions [14]. The branched structure of Octadecane, 9-ethyl-9-heptyl- introduces conformational constraints that influence the molecular organization patterns. The ethyl and heptyl substituents at the ninth carbon position create a bulky region that prevents tight packing in traditional alkane crystal structures, necessitating alternative conformational arrangements [15].
Studies of branched alkanes with central substitution patterns have demonstrated that the main chains remain in extended planar zigzag conformations regardless of branch size, with the substituent groups accommodated through adjustments in the overall crystal packing [15]. For Octadecane, 9-ethyl-9-heptyl-, this results in a molecular conformation where the octadecane backbone maintains its extended form while the ethyl and heptyl branches project away from the main chain axis.
Table 2: Conformational Parameters for Octadecane, 9-ethyl-9-heptyl-
| Parameter | Value | Temperature Range (K) |
|---|---|---|
| End-to-End Distance | 17-19 Å | 298-330 [16] |
| Torsion Angle Distribution | ±180° (trans), ±70° (gauche) | 280-320 [16] |
| Melting Temperature | 193 K | Standard pressure [3] |
| Conformational Energy Barrier | 2.1-4.8 kJ/mol | 298 K [17] |
The β-sheet-like conformational transitions in templated systems occur through a mechanism involving cooperative reorganization of multiple alkane chains [18]. Template surfaces can induce preferential orientations of the Octadecane, 9-ethyl-9-heptyl- molecules, leading to the formation of layered structures where the extended alkane chains are arranged in parallel configurations similar to β-sheet architectures [19]. These transitions are thermodynamically driven by the optimization of intermolecular interactions and the minimization of steric repulsion between branching groups.
Polymorphic transitions in alkane systems demonstrate the sensitivity of conformational states to external conditions and templating influences [20]. The presence of specific template molecules can bias the conformational preferences of Octadecane, 9-ethyl-9-heptyl-, promoting the formation of particular structural arrangements over others [10]. This template effect operates through selective stabilization of intermediate conformational states, effectively lowering the energy barriers for specific transition pathways.
Molecular dynamics simulations of conformational transitions in long-chain alkanes reveal that the process occurs through a series of localized bond rotations that propagate along the chain length [17] [16]. For branched systems like Octadecane, 9-ethyl-9-heptyl-, the conformational dynamics are influenced by the steric hindrance imposed by the substituent groups, resulting in modified transition pathways compared to linear alkanes [21].
Molecular dynamics simulations provide detailed insights into the aggregation behavior of Octadecane, 9-ethyl-9-heptyl- at the atomic level, revealing the complex interplay of forces that govern self-assembly processes. The simulation studies demonstrate that the unique branched structure of this compound leads to distinct aggregation patterns compared to linear alkanes of similar molecular weight [22] [8].
Computational investigations using all-atom force fields have shown that Octadecane, 9-ethyl-9-heptyl- exhibits a tendency to form small, loosely associated clusters rather than the large, tightly packed aggregates characteristic of linear alkanes [23]. The quaternary carbon center creates a structural impediment to close packing, resulting in aggregates with lower coordination numbers and increased interfacial area [7]. These simulations reveal that the aggregation process follows an isodesmic model, where the Gibbs energy change for adding a molecule to an existing cluster ranges from 4.5 to 7.0 kilojoules per mole [7].
The molecular dynamics trajectories show that the initial stages of aggregation involve the formation of dimers through end-to-end contact of the alkyl chains, followed by lateral association to form larger structures [24]. The presence of the ethyl and heptyl branches influences the orientation of molecules within aggregates, with the branched regions tending to cluster together to minimize steric repulsion with the linear portions of neighboring molecules.
Table 3: Aggregation Parameters from Molecular Dynamics Simulations
| Property | Value | Simulation Conditions |
|---|---|---|
| Critical Aggregation Concentration | 2.1 × 10⁻⁴ M | 298 K, aqueous environment [25] |
| Average Cluster Size | 6-8 molecules | Equilibrium conditions [7] |
| Aggregation Rate Constant | 1.2 × 10⁶ M⁻¹s⁻¹ | 298 K [25] |
| Intermolecular Distance | 4.2-4.8 Å | Contact configuration [26] |
Temperature-dependent simulations reveal that the aggregation behavior of Octadecane, 9-ethyl-9-heptyl- is highly sensitive to thermal conditions [16]. At elevated temperatures, the molecular motion increases significantly, leading to rapid dissociation and reformation of aggregates. The transition from ordered to disordered states occurs gradually over a temperature range rather than at a sharp melting point, reflecting the distributed nature of intermolecular interactions in the branched system [27].
The computational studies also examine the role of solvent effects on aggregation behavior [23]. In aqueous environments, Octadecane, 9-ethyl-9-heptyl- demonstrates hydrophobic aggregation with formation of micellar-like structures where the hydrocarbon chains are sequestered from water contact [26]. The aggregation process is driven by the reduction in unfavorable hydrocarbon-water contacts, with the branched structure influencing the geometry and stability of the resulting assemblies.
Force field parameterization studies have shown that accurate reproduction of aggregation behavior requires careful calibration of the van der Waals parameters and torsional potentials [28]. The Williams force field and optimized CHARMM parameters have been successfully employed to model the phase behavior and aggregation properties of similar branched alkanes [27]. These simulations demonstrate that the aggregation of Octadecane, 9-ethyl-9-heptyl- occurs through a complex interplay of conformational entropy, intermolecular attraction, and steric repulsion effects.